

2-Nitrobenzylamine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrobenzylamine hydrochloride

Cat. No.: B1357096

[Get Quote](#)

An In-depth Technical Guide to 2-Nitrobenzylamine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-Nitrobenzylamine hydrochloride**. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

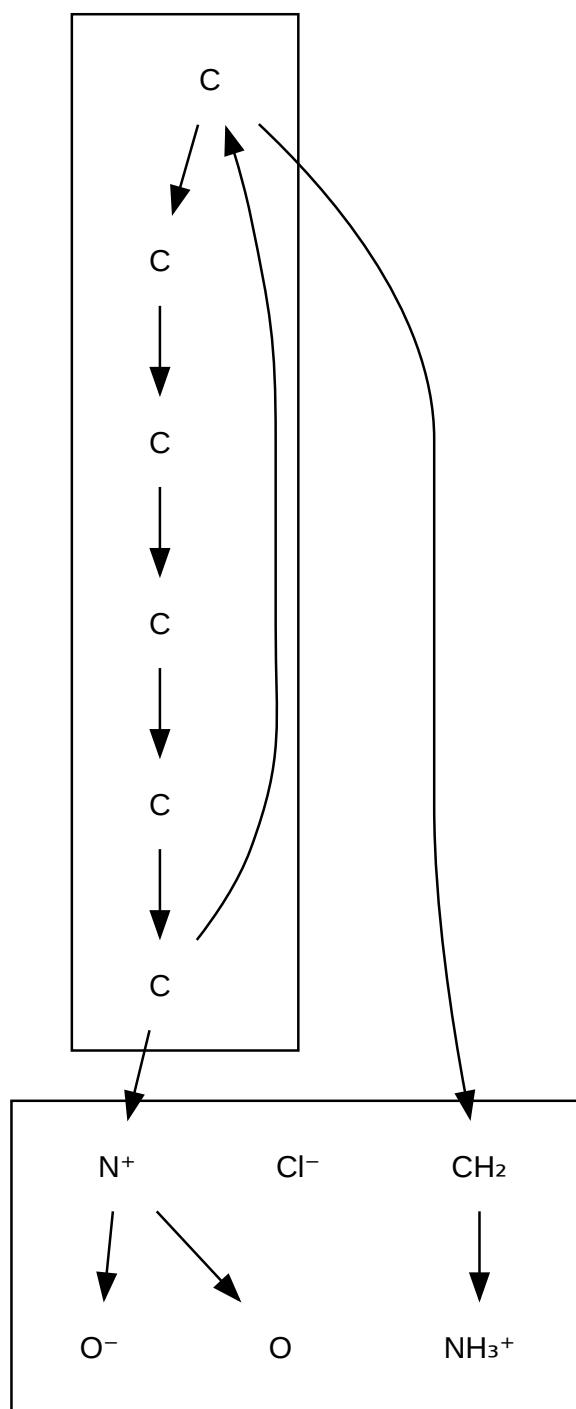
Core Chemical Properties

2-Nitrobenzylamine hydrochloride is a versatile organic intermediate recognized for its utility in various synthetic applications, particularly in the pharmaceutical and fine chemical industries. [1] Its hydrochloride salt form enhances stability and solubility, simplifying its handling and integration into synthetic processes.[1]

Quantitative Data Summary

The key physicochemical properties of **2-Nitrobenzylamine hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	24835-08-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₉ CIN ₂ O ₂	[2] [6]
Molecular Weight	188.61 g/mol	[2] [4] [5] [6]
Melting Point	247 °C (decomposes)	[3] [5]
Appearance	White to pale yellow crystals or powder	[7]
Purity (typical)	≥97.5% (HPLC)	[7] [8]
Storage	Store at 10°C - 25°C in a well-ventilated place. Keep container tightly closed. It is hygroscopic.	[2] [6] [9]
Topological Polar Surface Area	71.8 Å ²	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]


Chemical Structure

2-Nitrobenzylamine hydrochloride possesses a unique structure featuring a nitro group (-NO₂) at the ortho position of the benzylamine backbone.[\[8\]](#) This specific arrangement of functional groups confers distinct electronic and steric properties that are pivotal to its chemical reactivity and utility in synthesis.[\[1\]](#) The presence of the nitro group makes the compound photolabile, a characteristic that is fundamental to its use in creating "caged" compounds for the controlled release of bioactive molecules.[\[8\]](#)

IUPAC Name: (2-nitrophenyl)methanaminium chloride[\[2\]](#)

InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N[\[2\]](#)[\[5\]](#)[\[7\]](#)

Canonical SMILES: C1=CC=C(C(=C1)CN)--INVALID-LINK--[O-].Cl[\[2\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-Nitrobenzylamine hydrochloride**.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **2-Nitrobenzylamine hydrochloride** in research and development.

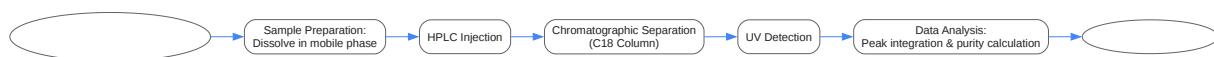
Synthesis Protocol

2-Nitrobenzylamine hydrochloride is a key starting material in various organic syntheses.^[8] While multiple synthetic routes exist for related compounds, a common approach involves the reduction of a corresponding precursor. A plausible, though not extensively detailed for this specific compound in the provided results, multi-step synthesis could start from o-nitrotoluene.^[10] This would involve nitration, selective reduction, diazotization, and oxidation.^[10]

A more direct synthesis of a related compound, 2-nitrobenzaldehyde, involves the reaction of 2-nitrotoluene with an alkyl nitrite and a strong base.^[11]

Example Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene:^[11]

- Preparation of Sodium Methoxide Suspension: To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene. Remove the methanol by distillation. After cooling, add 300 mL of pentane to the resulting suspension.
- Reaction: Equip the flask with an ethanol-cooled condenser ($-20\text{ }^{\circ}\text{C}$). Slowly add a mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propynitrite (111 mL, 1 mol) with vigorous stirring, controlling the temperature by adjusting the rate of addition.
- Work-up: After the addition is complete, replace the condenser with a distillation head. Add 600 mL of 36% HCl dropwise, followed by controlled distillation of the solvent.
- Isolation: Separate the organic layer and concentrate it in *vacuo* to obtain a solution of 2-nitrobenzaldehyde in 2-nitrotoluene. Distill off the unreacted 2-nitrotoluene to yield the crude product.


Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a primary technique for determining the purity of **2-Nitrobenzylamine hydrochloride**.^[8] A typical specification for research-grade material is a purity of $\geq 97.5\%$ as determined by HPLC.^{[7][8]}

General HPLC Protocol:

- Sample Preparation: Accurately weigh a sample of **2-Nitrobenzylamine hydrochloride** and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
- Analysis: Inject the sample solution into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

[Click to download full resolution via product page](#)

Caption: HPLC workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an essential tool for the structural elucidation and purity verification of **2-Nitrobenzylamine hydrochloride**.^[8] Both ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure.

Expected ^1H NMR Data (Illustrative):^[8]

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₄)	~7.5 - 8.2	Multiplet (m)	4H
Methylene (CH ₂)	~4.3	Singlet (s)	2H
Amine (NH ₃ ⁺)	Variable	Broad Singlet (s)	3H

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.[8]

Applications in Research and Development

2-Nitrobenzylamine hydrochloride is a valuable building block in the synthesis of a wide range of organic compounds.[1] Its applications are particularly notable in the development of new pharmaceuticals and advanced materials.[8]

- Precursor for Heterocycles: It serves as a key precursor in the synthesis of heterocyclic compounds, which are fundamental structures in many biologically active molecules.[1]
- Synthesis of Bioactive Scaffolds: It is a reactant in the synthesis of:
 - Tetrahydroisoquinolines via Heck-aza-Michael reactions.[3]
 - Aminomethylphenylamine scaffolds for factor Xa inhibition (anticoagulants).[3][8]
 - Squaryliamides for mannosyltransferase inhibition.[3][8]
- Development of Advanced Materials: It is used in the creation of fluorescent two-photon absorption benzothiadiazole dyes and other photosensitive materials.[3][8]
- Photolabile Protecting Groups: The 2-nitrobenzyl group is a well-known photolabile protecting group, or "caged" compound, used in fields like cell biology and neuroscience to control the release of bioactive molecules with light.[8]

Safety and Handling

2-Nitrobenzylamine hydrochloride is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification:[2]

- Skin irritation, Category 2 (H315: Causes skin irritation)[2]
- Serious eye irritation, Category 2 (H319: Causes serious eye irritation)[2]
- Specific target organ toxicity – single exposure, Category 3, Respiratory system (H335: May cause respiratory irritation)[2]
- Harmful if swallowed (H302)
- Harmful to aquatic life with long-lasting effects (H412)

Precautionary Statements:[2]

- Prevention:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P271: Use only outdoors or in a well-ventilated area.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
- Response:
 - P302 + P352: IF ON SKIN: Wash with plenty of water.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- P312: Call a POISON CENTER/doctor if you feel unwell.

For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... wap.guidechem.com
- 3. 2-NITROBENZYLAMINE HYDROCHLORIDE | 24835-08-3 chemicalbook.com
- 4. scbt.com [scbt.com]
- 5. 2-硝基苯甲胺 盐酸盐 | Sigma-Aldrich sigmaaldrich.com
- 6. 2-Nitrobenzylamine hydrochloride | 24835-08-3 | FN69987 biosynth.com
- 7. 2-Nitrobenzylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals thermofisher.com
- 8. 2-Nitrobenzylamine hydrochloride | 24835-08-3 | Benchchem benchchem.com
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- To cite this document: BenchChem. [2-Nitrobenzylamine hydrochloride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357096#2-nitrobenzylamine-hydrochloride-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com